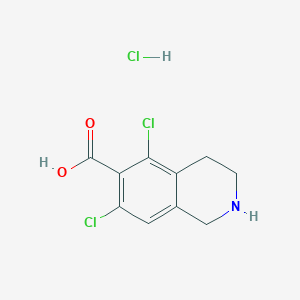![molecular formula C10H16O3 B6300786 Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate CAS No. 2168032-82-2](/img/structure/B6300786.png)
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained and rigid framework. The presence of the hydroxyethyl group and the acetate ester functionality adds to its chemical versatility.
Méthodes De Préparation
The synthesis of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Introduction of the hydroxyethyl group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a hydroxyethyl group, often through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the hydroxyethyl-substituted bicyclo[1.1.1]pentane with acetic acid or its derivatives to form the acetate ester
Analyse Des Réactions Chimiques
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of molecular rigidity and strain on biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is primarily influenced by its rigid bicyclo[1.1.1]pentane core. This rigidity can affect the compound’s interaction with molecular targets, such as enzymes and receptors, by restricting conformational flexibility. The hydroxyethyl and acetate groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate can be compared with other similar compounds, such as:
This compound: This compound shares the same bicyclo[1.1.1]pentane core but differs in the functional groups attached to it.
Bicyclo[1.1.1]pentane derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their chemical and physical properties.
Propriétés
IUPAC Name |
methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)4-10-5-9(6-10,7-10)2-3-11/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQODWXAQXSAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)


![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6300763.png)

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)
